4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid is an organic compound that features a trifluoroacetyl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 4-aminopyridine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds .
Scientific Research Applications
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The pyridine ring and carboxylic acid group also contribute to its overall activity by facilitating interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,2,2-Trifluoroacetyl)amino]benzoic acid
- 2,2,2-Trifluoroacetamide
- Trifluoromethylpyridines
Uniqueness
4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid is unique due to the presence of both a trifluoroacetyl group and a pyridine ring, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-1-2-12-3-4(5)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOSSOQKNLHVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1NC(=O)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.